molecular formula C14H16N10O4 B14003093 ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate CAS No. 74290-49-6

ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate

Katalognummer: B14003093
CAS-Nummer: 74290-49-6
Molekulargewicht: 388.34 g/mol
InChI-Schlüssel: HLDAAGCJOVXGNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate is a complex organic compound with a molecular formula of C14H16N10O4 and a molecular weight of 388.34100 g/mol . This compound is characterized by its triazole and pyrazine rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate typically involves multi-step reactions starting from commercially available reagents. The synthetic route often includes the formation of the triazole and pyrazine rings through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate involves its interaction with molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the production of nitric oxide and tumor necrosis factor-α, thereby reducing inflammation . Additionally, it can interact with proteins involved in neuroprotection, such as ATF4 and NF-kB, to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its specific combination of triazole and pyrazine rings, which confer unique biological and chemical properties.

Eigenschaften

CAS-Nummer

74290-49-6

Molekularformel

C14H16N10O4

Molekulargewicht

388.34 g/mol

IUPAC-Name

ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate

InChI

InChI=1S/C14H16N10O4/c1-3-27-13(25)9-11(21-23-19-9)17-7-5-15-6-8(16-7)18-12-10(20-24-22-12)14(26)28-4-2/h5-6H,3-4H2,1-2H3,(H4,16,17,18,19,20,21,22,23,24)

InChI-Schlüssel

HLDAAGCJOVXGNG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NNN=C1NC2=CN=CC(=N2)NC3=NNN=C3C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.